

Optimizing M7583 concentration for in vitro experiments

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Compound of Interest

Compound Name: M7583

Cat. No.: B1193092

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M7583 Technical Support Center

Welcome to the **M7583** Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the use of **M7583** in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **M7583**?

A1: **M7583** is a potent and highly selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5][6] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[1][2][7][8] By covalently binding to the cysteine 481 residue in the active site of BTK, **M7583** effectively blocks its kinase activity, thereby inhibiting downstream signaling.[9]

Q2: In which cell lines is **M7583** active?

A2: **M7583** has shown activity in various B-cell malignancy cell lines, particularly those dependent on BCR signaling. This includes cell lines derived from diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL).[2] For example, it has been shown to inhibit BTK auto-phosphorylation in the Ramos cell line (human Burkitt's B-cell lymphoma).

Q3: What is a recommended starting concentration for **M7583** in in vitro assays?

A3: A good starting point for in vitro experiments is to perform a dose-response curve. Based on published data, the IC50 of **M7583** for BTK is approximately 18.5 nM. In cellular assays, it has been shown to block BCR activation with an IC50 of 45.75 nM and inhibit FcR activation in basophils with an IC50 of 1.01 µM. Therefore, a concentration range from 1 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and assay.

Quantitative Data Summary

Parameter	Value	Cell Line/Assay Condition
BTK IC50	18.5 nM	In vitro kinase assay
BCR Activation IC50	45.75 nM	Cellular Assay
FcR Activation IC50	1.01 µM	Basophil Cellular Assay
Effective Concentration Range	1 nM - 10 µM	Recommended for dose-response studies

Experimental Protocols

Protocol 1: Assessment of BTK Phosphorylation by Western Blot

This protocol details the steps to assess the inhibition of BTK auto-phosphorylation in a B-cell lymphoma cell line (e.g., Ramos) upon treatment with **M7583**.

Materials:

- Ramos cells
- Complete RPMI-1640 media
- **M7583** (stock solution in DMSO)
- Anti-IgM antibody (for BCR stimulation)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

- Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- PVDF membrane
- SDS-PAGE gels and running buffer
- Transfer buffer

Procedure:

- Cell Culture and Treatment:
 - Culture Ramos cells in complete RPMI-1640 media to a density of $1-2 \times 10^6$ cells/mL.
 - Pre-treat cells with varying concentrations of **M7583** (e.g., 1 nM to 1 μ M) or vehicle (DMSO) for 2 hours.
 - Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 μ g/mL) for 10 minutes.
 - As a negative control, include an unstimulated and untreated sample.
- Cell Lysis:
 - Harvest the cells by centrifugation.
 - Wash the cell pellet with ice-cold PBS.
 - Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Clarify the lysate by centrifugation at $14,000 \times g$ for 15 minutes at 4°C.
- Protein Quantification and Sample Preparation:

- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- Normalize the protein concentration for all samples.
- Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
- Western Blotting:
 - Separate the protein lysates by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[\[10\]](#)
 - Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Develop the blot using a chemiluminescent substrate and image the signal.
- Stripping and Re-probing:
 - To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-BTK antibody.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the effect of **M7583** on the viability of B-cell malignancy cell lines.

Materials:

- DLBCL or MCL cell line
- Complete cell culture media

- **M7583** (stock solution in DMSO)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete media.
 - Incubate for 24 hours to allow cells to attach and resume growth.
- Compound Treatment:
 - Prepare serial dilutions of **M7583** in complete media.
 - Add 100 μ L of the **M7583** dilutions to the respective wells to achieve final concentrations ranging from 1 nM to 10 μ M. Include a vehicle control (DMSO).
 - Incubate the plate for 72 hours.
- MTT Assay:
 - Add 20 μ L of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
 - Carefully remove the media.
 - Add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.

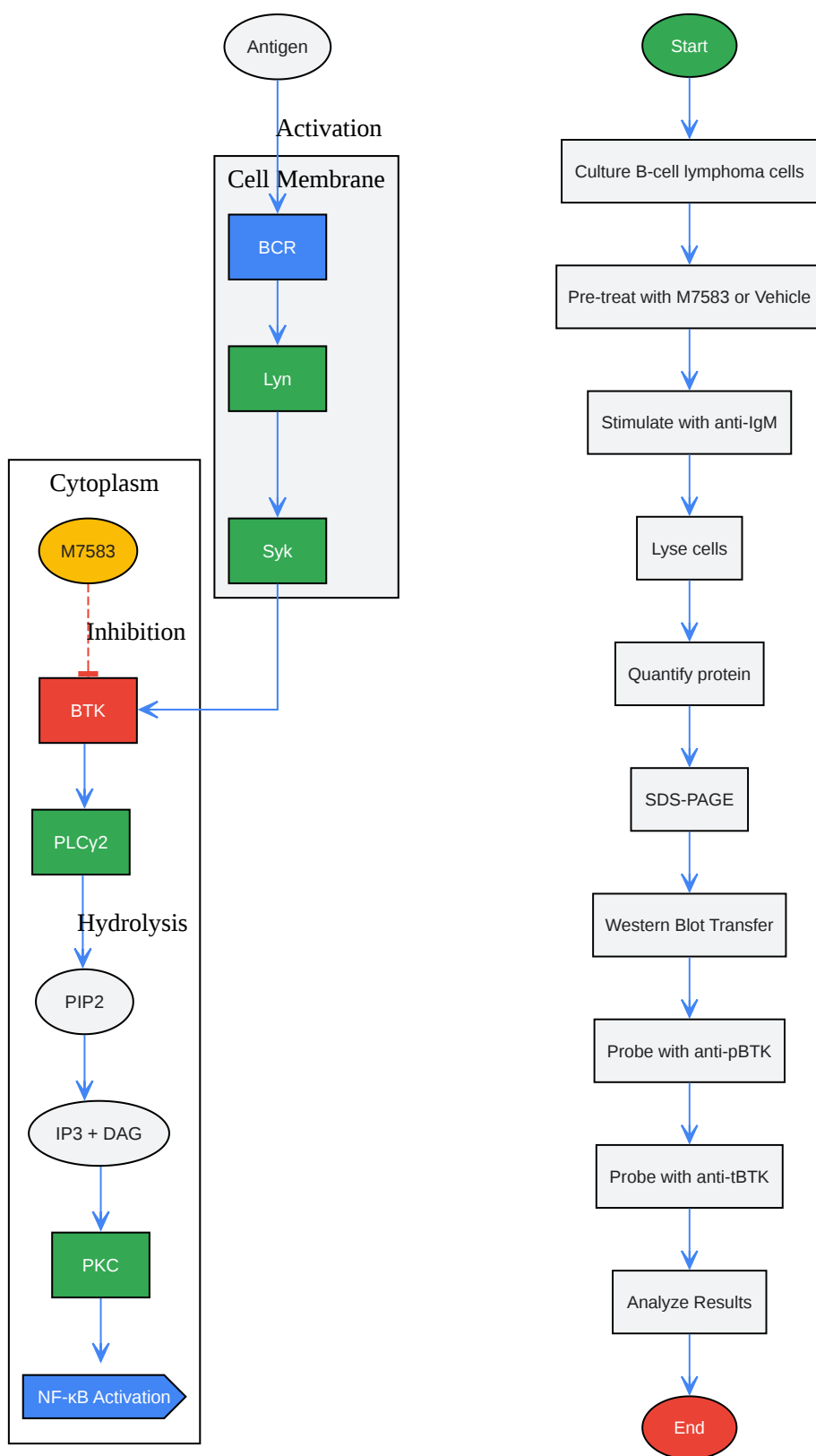
- Shake the plate for 15 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.

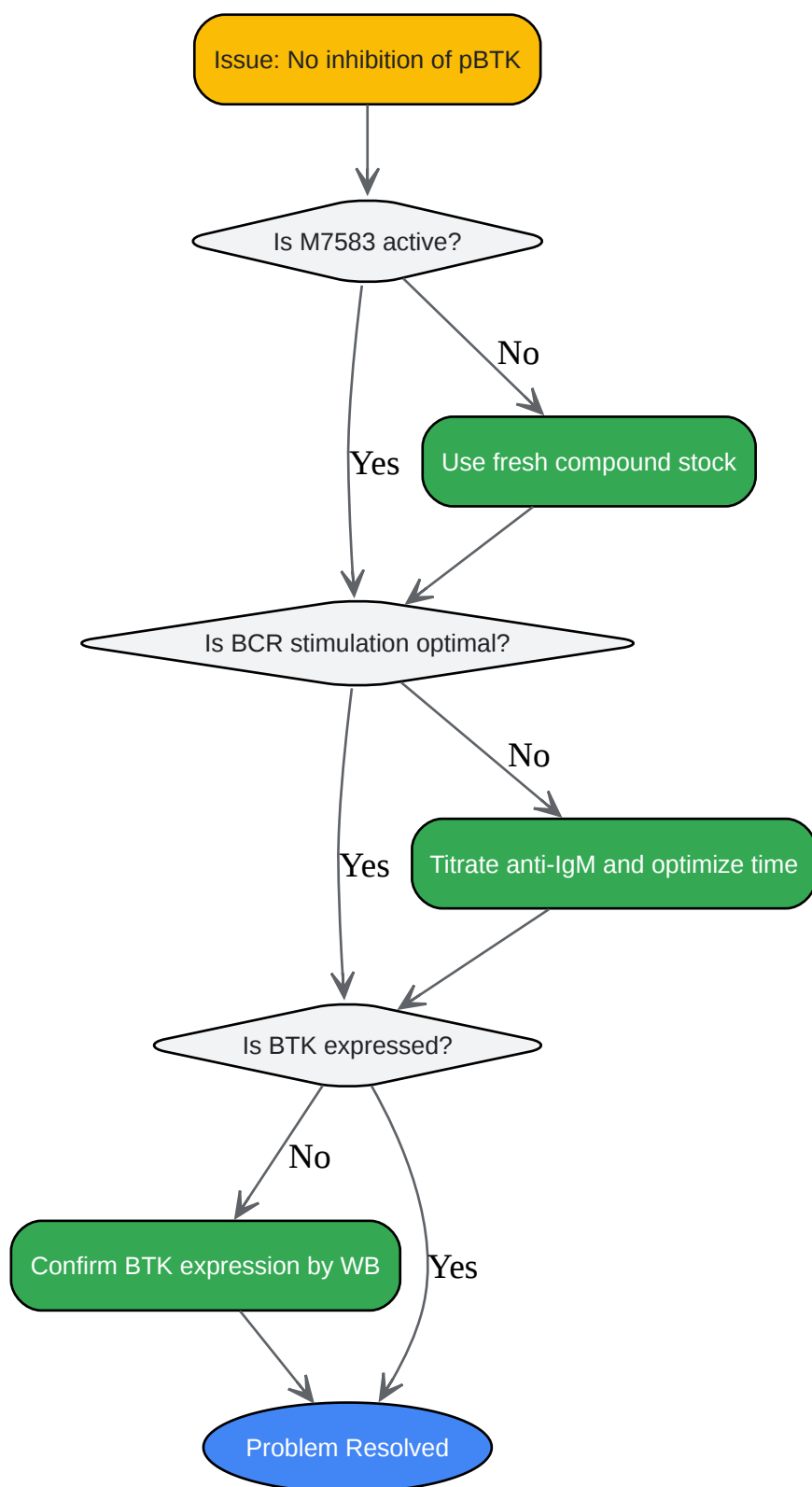
Troubleshooting Guide

Issue	Possible Cause	Recommendation
No inhibition of BTK phosphorylation	1. Inactive M7583: Compound may have degraded.	- Use a fresh dilution from a new stock. - Store the stock solution properly at -80°C.
2. Insufficient BCR stimulation: Anti-IgM concentration or incubation time may be suboptimal.	- Titrate the anti-IgM concentration. - Optimize the stimulation time (typically 5-15 minutes).	
3. Low BTK expression: The cell line may not express sufficient levels of BTK.	- Confirm BTK expression in your cell line by western blot.	
High background in Western Blot	1. Insufficient blocking: The blocking step was not effective.	- Increase the blocking time to 2 hours or use a different blocking agent (e.g., 5% non-fat dry milk if not detecting a phosphoprotein). [10]
2. Antibody concentration too high: The primary or secondary antibody concentration is excessive.	- Titrate the antibody concentrations to find the optimal dilution.	
Inconsistent cell viability results	1. Uneven cell seeding: Inconsistent number of cells seeded per well.	- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
2. Edge effects in 96-well plate: Evaporation from the outer wells can affect cell growth.	- Fill the outer wells with sterile PBS or media without cells.	
3. M7583 precipitation: The compound may precipitate at higher concentrations.	- Visually inspect the media for any signs of precipitation after adding the compound. - Consider using a lower	

concentration of DMSO in the
final culture volume.

Visualizations





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